(S)-2-Cyclobutyl-2-hydroxyacetic acid
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Overview
Description
(S)-2-Cyclobutyl-2-hydroxyacetic acid: is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. It is a derivative of cyclobutane and hydroxyacetic acid, featuring a cyclobutyl group attached to a hydroxyacetic acid moiety
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of cyclobutyl bromide with sodium hydroxide, followed by the addition of chloroacetic acid.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(S)-2-Cyclobutyl-2-hydroxyacetic acid: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The cyclobutyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Cyclobutyl-2-carboxylic acid.
Reduction: Cyclobutyl-2-ol.
Substitution: Halogenated cyclobutyl derivatives.
Scientific Research Applications
(S)-2-Cyclobutyl-2-hydroxyacetic acid: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-Cyclobutyl-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can act as a nucleophile, while the cyclobutyl group can participate in various chemical reactions, influencing biological processes and material properties.
Comparison with Similar Compounds
(S)-2-Cyclobutyl-2-hydroxyacetic acid: is unique due to its specific structural features. Similar compounds include:
(R)-2-Cyclobutyl-2-hydroxyacetic acid: The enantiomer of the compound, differing only in the spatial arrangement of atoms.
2-Cyclobutylacetic acid: A related compound without the hydroxyl group.
2-Hydroxyacetic acid: A simpler compound with only the hydroxyl group attached to the acetic acid moiety.
This compound .
Properties
IUPAC Name |
(2S)-2-cyclobutyl-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5(6(8)9)4-2-1-3-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUASXFZWNGNDP-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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